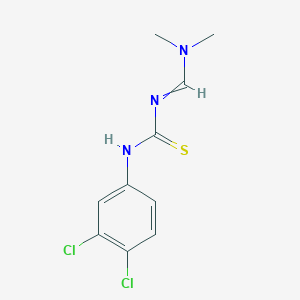1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
CAS No.:
Cat. No.: VC15771227
Molecular Formula: C10H11Cl2N3S
Molecular Weight: 276.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11Cl2N3S |
|---|---|
| Molecular Weight | 276.18 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea |
| Standard InChI | InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16) |
| Standard InChI Key | LTGRZTUZJVLSQM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a thiourea backbone (N–C(S)–N) with two distinct substituents:
-
3,4-Dichlorophenyl group: A benzene ring with chlorine atoms at the 3rd and 4th positions. This moiety enhances lipophilicity and influences electronic interactions .
-
Dimethylaminomethylidene group: A (–N=C(N(CH₃)₂)) substituent that introduces basicity and conformational flexibility.
The molecular formula is C₁₀H₁₀Cl₂N₃S, with a molecular weight of 275.18 g/mol. Computational models predict a planar thiourea core with dihedral angles between the aryl and dimethylaminomethylidene groups influencing steric interactions .
Table 1: Structural Comparison with Analogous Thiourea Derivatives
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea typically involves a two-step process:
-
Formation of the Thiourea Core:
-
Introduction of the Dimethylaminomethylidene Group:
-
Condensation of the intermediate thiourea with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions.
-
Table 2: Optimized Reaction Conditions for Thiourea Derivatives
| Parameter | Optimal Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | DMSO | 76 | Enhances solubility of intermediates . |
| Base | NaH (1.2 equiv) | 76 | Facilitates deprotonation . |
| Temperature | Room temperature | 76 | Prevents side reactions . |
Physicochemical Properties
Spectral Data
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1237 cm⁻¹ (C=S stretch) .
-
¹H NMR: Signals at δ 12.12 ppm (N–H) and δ 4.62 ppm (CH₂ group) .
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
-
Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to C=S bond cleavage.
Biological and Industrial Applications
Pharmacological Activity
Thiourea derivatives exhibit:
-
Anticancer Properties: Inhibition of kinase enzymes via sulfur-mediated hydrogen bonding .
-
Antimicrobial Effects: Disruption of bacterial cell membranes through lipophilic interactions .
Agricultural Uses
-
Herbicidal Activity: Analogous compounds like PI-28 derivatives inhibit radicle elongation in parasitic weeds (e.g., Orobanche minor) by disrupting mitochondrial electron transport .
Table 3: Biological Activity of Selected Thiourea Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume